1-(3-Iodopropyl)-4-methylpiperazine

Description

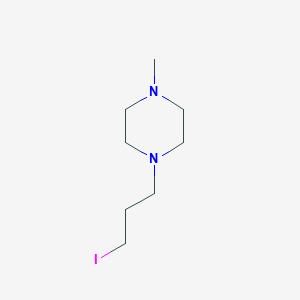

Structure

3D Structure

Properties

Molecular Formula |

C8H17IN2 |

|---|---|

Molecular Weight |

268.14 g/mol |

IUPAC Name |

1-(3-iodopropyl)-4-methylpiperazine |

InChI |

InChI=1S/C8H17IN2/c1-10-5-7-11(8-6-10)4-2-3-9/h2-8H2,1H3 |

InChI Key |

HRISEXFACQPERY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCCI |

Origin of Product |

United States |

Synthetic Strategies and Methodologies

Precursor Synthesis and Functionalization Approaches

The assembly of 1-(3-Iodopropyl)-4-methylpiperazine hinges on the initial availability of its core precursor, 1-methylpiperazine (B117243), and the subsequent strategic attachment of the iodopropyl moiety.

Synthesis of Piperazine (B1678402) Scaffold Precursors

The foundational precursor for the target compound is 1-methylpiperazine. Its synthesis is well-established and can be approached through several reliable methods. A prevalent industrial method involves the selective methylation of piperazine. One common route is the Eschweiler-Clarke reaction, where piperazine is treated with a mixture of formic acid and formaldehyde. This reductive amination process efficiently installs a methyl group on one of the piperazine nitrogens.

Introduction of 3-Halogenated Propyl Moieties

With 1-methylpiperazine in hand, the next critical stage is the N-alkylation to introduce the three-carbon propyl chain, which will ultimately bear the iodine atom.

The most direct method to form this compound is the nucleophilic substitution reaction between 1-methylpiperazine and 1,3-diiodopropane. In this SN2 reaction, the secondary amine of 1-methylpiperazine attacks one of the electrophilic carbons of 1,3-diiodopropane, displacing an iodide ion. The reaction is typically performed in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and in the presence of a base like potassium carbonate to neutralize the hydroiodic acid generated during the reaction. This approach is efficient due to the high reactivity of the iodo-leaving groups on the propane (B168953) chain.

Table 1: Representative Conditions for Direct Alkylation with 1,3-Dihalopropanes

| Starting Material | Reagent | Solvent | Base | Typical Conditions | Product |

|---|---|---|---|---|---|

| 1-Methylpiperazine | 1,3-Diiodopropane | Acetonitrile | K₂CO₃ | Reflux | This compound |

This table presents illustrative reaction conditions and is not exhaustive.

An alternative and often more cost-effective strategy involves a two-step sequence using a mixed dihalogenated propane, such as 1-bromo-3-chloropropane. Due to the greater reactivity of bromide as a leaving group compared to chloride, 1-methylpiperazine can selectively displace the bromine atom. This initial alkylation yields the intermediate, 1-(3-chloropropyl)-4-methylpiperazine (B54460).

The subsequent step is a halogen exchange process known as the Finkelstein reaction. wikipedia.orgbyjus.comadichemistry.com The chloro-intermediate is treated with an excess of sodium iodide (NaI) in a solvent like acetone. wikipedia.orgadichemistry.com The success of this equilibrium reaction is driven by the precipitation of sodium chloride (NaCl), which is poorly soluble in acetone, thereby shifting the equilibrium towards the formation of the desired this compound according to Le Châtelier's principle. wikipedia.orgadichemistry.com

Strategies for Iodination of Propyl Chains

An entirely different synthetic design involves introducing a propyl chain with a terminal hydroxyl group first, followed by its conversion to an iodide.

This methodology begins with the alkylation of 1-methylpiperazine with a 3-halopropanol, like 3-chloro-1-propanol, to synthesize the alcohol intermediate, 1-(3-hydroxypropyl)-4-methylpiperazine (B1294303). sigmaaldrich.comchemicalbook.com

Once this alcohol is formed and purified, the terminal hydroxyl group must be converted into an iodide. A common and effective method for this transformation is to first convert the alcohol into a better leaving group, such as a tosylate or mesylate. This is achieved by reacting the 1-(3-hydroxypropyl)-4-methylpiperazine with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base. The resulting sulfonate ester is a highly effective leaving group and can be readily displaced by an iodide ion in a subsequent SN2 reaction with sodium iodide. byjus.com This two-step procedure is often high-yielding and provides a clean conversion to the final product.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 100746-19-2 | C₈H₁₇IN₂ |

| Piperazine | 110-85-0 | C₄H₁₀N₂ |

| 1-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ |

| Ethanolamine | 141-43-5 | C₂H₇NO |

| Diethanolamine | 111-42-2 | C₄H₁₁NO₂ |

| Formaldehyde | 50-00-0 | CH₂O |

| Formic Acid | 64-18-6 | CH₂O₂ |

| 1,3-Diiodopropane | 627-31-6 | C₃H₆I₂ |

| 1-Bromo-3-chloropropane | 109-70-6 | C₃H₆BrCl |

| 1,3-Dibromopropane | 109-64-8 | C₃H₆Br₂ |

| 1-(3-Chloropropyl)-4-methylpiperazine | 55645-17-5 | C₈H₁₇ClN₂ |

| Sodium Iodide | 7681-82-5 | NaI |

| Potassium Iodide | 7681-11-0 | KI |

| 3-Chloro-1-propanol | 627-30-5 | C₃H₇ClO |

| 1-(3-Hydroxypropyl)-4-methylpiperazine | 5317-33-9 | C₈H₁₈N₂O |

| Triphenylphosphine | 603-35-0 | C₁₈H₁₅P |

| Iodine | 7553-56-2 | I₂ |

| p-Toluenesulfonyl chloride | 98-59-9 | C₇H₇ClO₂S |

| Methanesulfonyl chloride | 124-63-0 | CH₃ClO₂S |

| 1,4-Dimethylpiperazine | 106-58-1 | C₆H₁₄N₂ |

| Di-methyl oxalate | 553-90-2 | C₄H₆O₄ |

| N-methylethylenediamine | 624-80-6 | C₃H₁₀N₂ |

Halogen Exchange Reactions

A prominent and efficient method for the synthesis of alkyl iodides is the Finkelstein reaction. This reaction involves the exchange of a halogen atom, typically a chloride or bromide, with an iodide. In the context of synthesizing this compound, this strategy would entail a two-step process. First, a chloro or bromo analog, such as 1-(3-chloropropyl)-4-methylpiperazine or 1-(3-bromopropyl)-4-methylpiperazine, is synthesized. Subsequently, this precursor undergoes a halogen exchange reaction with an iodide salt, such as sodium iodide, in a suitable solvent like acetone. The equilibrium of this reversible reaction is driven towards the formation of the desired iodo-compound by the precipitation of the less soluble sodium chloride or sodium bromide in acetone.

Table 1: Key Features of the Finkelstein Reaction for this compound Synthesis

| Feature | Description |

| Precursors | 1-(3-chloropropyl)-4-methylpiperazine or 1-(3-bromopropyl)-4-methylpiperazine |

| Reagent | Sodium iodide (NaI) or Potassium iodide (KI) |

| Solvent | Acetone or other suitable polar aprotic solvent |

| Driving Force | Precipitation of insoluble sodium chloride or bromide |

| Advantages | Mild reaction conditions, high yields |

Specific Synthetic Pathways to this compound

Direct N-Alkylation Methods

Direct N-alkylation represents the most straightforward approach to the synthesis of this compound. This method involves the reaction of 1-methylpiperazine with a suitable three-carbon electrophile already containing an iodine atom. A common reagent for this purpose is 1,3-diiodopropane. The reaction is typically carried out in the presence of a base to neutralize the hydroiodic acid formed as a byproduct, thus preventing the protonation of the piperazine nitrogen and promoting the alkylation reaction. The choice of solvent and reaction temperature is crucial to optimize the yield and minimize potential side reactions, such as over-alkylation to form a quaternary ammonium (B1175870) salt.

Multi-step Synthetic Sequences

Table 2: Comparison of Synthetic Pathways

| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |

| Direct N-Alkylation | 1-Methylpiperazine, 1,3-Diiodopropane | Single-step N-alkylation | Shorter reaction time | Potential for over-alkylation, less readily available starting material |

| Multi-step Synthesis | 1-Methylpiperazine, 1-Bromo-3-chloropropane, Sodium Iodide | 1. N-alkylation with bromo-chloro-propane2. Halogen exchange (Finkelstein reaction) | Greater control, higher purity | Longer overall synthesis, additional purification steps |

Radiosynthesis Considerations for Iodinated Derivatives

The synthesis of radiolabeled versions of this compound is of significant interest for applications in nuclear medicine, particularly for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. The introduction of a radioactive iodine isotope, such as ¹²³I, ¹²⁴I, or ¹³¹I, requires specialized synthetic strategies.

Radiolabeling Strategies via Halogenation

Radioiodination can be achieved through various halogenation techniques. For molecules like this compound, where the iodine is on an alkyl chain, direct electrophilic radioiodination is not feasible. Instead, nucleophilic substitution reactions are employed. This typically involves the reaction of a precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or a different halogen) with a source of radioactive iodide, such as [¹²³I]NaI. The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to achieve high radiochemical yield and purity within the time constraints imposed by the half-life of the radioisotope.

Precursor Design for Radioiodination

The design of a suitable precursor is paramount for successful radioiodination. An ideal precursor should be stable and readily synthesized, and it should react efficiently with the radioiodide to form the desired radiolabeled product. For the synthesis of radiolabeled this compound, a common precursor would be 1-(3-tosyloxypropyl)-4-methylpiperazine or 1-(3-bromopropyl)-4-methylpiperazine. The tosylate group is an excellent leaving group, often leading to high yields in nucleophilic substitution reactions with radioiodide. The bromo-analog can also be used, taking advantage of the higher reactivity of the C-Br bond compared to the C-Cl bond in a halogen exchange reaction with radioiodide.

Table 3: Precursors for Radioiodination of this compound

| Precursor | Leaving Group | Rationale for Use |

| 1-(3-Tosyloxpropyl)-4-methylpiperazine | Tosylate (-OTs) | Excellent leaving group, promotes efficient nucleophilic substitution. |

| 1-(3-Bromopropyl)-4-methylpiperazine | Bromide (-Br) | Good leaving group, suitable for halogen exchange with radioiodide. |

| 1-(3-Chloropropyl)-4-methylpiperazine | Chloride (-Cl) | Less reactive than bromide, but can be used under more forcing conditions. |

Purification and Quality Control Methodologies in Radiochemistry

The successful synthesis of a radiolabeled compound like this compound, particularly when intended for imaging or therapeutic applications, is critically dependent on rigorous purification and quality control (QC) procedures. These steps are essential to remove unreacted reagents, byproducts, and radiochemical impurities that can compromise the quality, safety, and efficacy of the final product. The primary goals are to ensure high radiochemical purity and specific activity while confirming the identity and stability of the radiolabeled molecule.

Purification Methodologies

Following the radiolabeling of a precursor to yield radioiodinated this compound, purification is paramount. The most prevalent and effective method for this purpose is High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purifying radiopharmaceuticals. nih.gov It offers high resolution, allowing for the effective separation of the desired radiolabeled product from unlabeled starting material, various reaction byproducts, and free radioiodide (e.g., [¹²³I]I⁻, [¹²⁴I]I⁻, or [¹²⁵I]I⁻). nih.gov

Stationary and Mobile Phases: Reversed-phase (RP) HPLC is commonly employed. nih.gov In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For piperazine derivatives and other radiolabeled compounds, the mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., acetic acid or phosphate (B84403) buffer), with the pH adjusted to optimize separation. nih.gov

Separation Principle: The separation is based on the differential partitioning of the components between the stationary and mobile phases. The nonpolar radiolabeled product interacts more strongly with the C18 column and thus moves slower (has a longer retention time) than the highly polar, unreacted free radioiodide, which elutes quickly.

Automation: For routine production of radiopharmaceuticals, automated HPLC systems are often used. These systems can be integrated into a shielded synthesis module ("hot cell") to minimize radiation exposure to the operator. mdpi.com

A simplified method for the rapid and efficient preparation of [¹²³I]radiopharmaceuticals involves purification using a compact semi-preparative reverse phase column with aqueous-ethanol as the HPLC solvent, which can be directly used for the final formulation. nih.gov

Quality Control Methodologies

Quality control is a mandatory step to verify the identity, purity, and concentration of the final radiolabeled product before its use. The key QC tests for radioiodinated this compound would include the following:

Radiochemical Purity (RCP): Radiochemical purity is defined as the proportion of the total radioactivity in the sample that is present in the desired chemical form. It is a critical parameter for ensuring that the observed signal in an imaging study or the therapeutic effect is due to the target compound and not impurities.

Analytical HPLC: This is the most accurate method for determining RCP. nih.govresearchgate.net A small aliquot of the final product is injected into an analytical HPLC system equipped with a radiation detector (in addition to a standard UV detector). The resulting radiochromatogram shows peaks corresponding to different radioactive species. The RCP is calculated by integrating the area of the product peak and dividing it by the total area of all radioactive peaks. For clinical use, RCP values are typically required to be greater than 95%. researchgate.net Studies have shown that HPLC analysis can achieve a mean radiochemical purity of 99.1% for certain radiopharmaceuticals. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive alternative to HPLC, though it generally provides lower resolution. researchgate.net A small spot of the radiopharmaceutical is applied to a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. researchgate.net The plate is then scanned to determine the distribution of radioactivity. While useful for rapid checks, radio-TLC can sometimes fail to detect certain impurities, like those formed by radiolysis, which may be identified by HPLC. nih.govresearchgate.net Therefore, HPLC is often considered essential, at least during the validation phase of a radiopharmaceutical's implementation. nih.govresearchgate.net

Specific Activity (SA): Specific activity refers to the amount of radioactivity per unit mass of the compound (e.g., in GBq/nmol or Ci/µmol). High specific activity is crucial for receptor-based imaging agents to avoid saturating the target receptors with a non-radioactive ("cold") compound, which would block the binding of the radiolabeled tracer. For some [¹²³I]-labeled tracers, specific activities higher than 3 GBq/nmol have been achieved. nih.gov

Other Quality Control Tests:

Radionuclidic Purity: This test confirms the identity of the radioisotope (e.g., ¹²³I, ¹²⁴I) and quantifies the presence of any other radioactive isotopes. It is typically performed by gamma-ray spectroscopy.

Chemical Purity: This ensures that the amount of non-radioactive chemical impurities is below acceptable limits. This is often assessed using the UV chromatogram from the analytical HPLC run.

Residual Solvents: Analysis, often by gas chromatography (GC), is performed to ensure that the levels of solvents used in the synthesis and purification (e.g., ethanol, acetonitrile) are below safety thresholds defined by pharmacopoeias.

The table below summarizes typical quality control specifications for a radiopharmaceutical.

| Parameter | Method | Typical Specification | Reference |

| Identity of Radionuclide | Gamma Spectroscopy | Matches reference spectrum of the intended Iodine isotope (e.g., ¹²³I, ¹²⁴I) | nih.gov |

| Radiochemical Purity | Analytical Radio-HPLC | > 95% | researchgate.net |

| Radiochemical Purity | Radio-TLC | > 98% (Note: Method limitations) | nih.govresearchgate.net |

| Specific Activity | HPLC/Calculation | > 3 GBq/nmol | nih.gov |

| pH | pH meter or strip | 4.0 - 8.0 | nih.gov |

| Residual Solvents | Gas Chromatography (GC) | < 410 ppm (Ethanol) |

Molecular Interactions and Biological Target Engagement Preclinical Perspectives

Ligand-Receptor Binding Studies

The initial characterization of a compound's pharmacological profile typically involves in vitro ligand-receptor binding studies to determine its affinity and selectivity for various biological targets. For piperazine (B1678402) derivatives, the sigma receptors are of significant interest.

Investigation of Sigma Receptor Subtypes

Sigma receptors, which are classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular chaperone proteins that have been implicated in a range of cellular functions and are considered promising targets for therapeutic intervention in neurological disorders and other conditions. nih.govresearchgate.net

As of the current literature review, specific binding affinity data (such as Kᵢ or IC₅₀ values) for 1-(3-Iodopropyl)-4-methylpiperazine at either the σ₁ or σ₂ receptor subtype has not been publicly reported. However, studies on structurally related iodinated piperazine derivatives provide valuable insights. For instance, a series of radioiodinated analogues of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503) were synthesized and evaluated for their potential as sigma-1 receptor imaging ligands. nih.gov In this series, the position of the iodine atom on a phenyl ring significantly influenced binding affinity. nih.gov One analogue, with an ortho-iodo substitution on the phenyl ring, demonstrated a high affinity for sigma receptors with an IC₅₀ value of 7.1 nM. nih.gov Another meta-iodo analogue showed an IC₅₀ of 31.0 nM. nih.gov These findings underscore the importance of the iodine substituent's placement in achieving high-affinity binding.

Below is a table of binding affinities for related iodinated piperazine derivatives, which helps to contextualize the potential affinity of this compound.

| Compound | Receptor Target | Binding Affinity (IC₅₀ nM) |

| Ortho-iodo analogue of SA4503 | Sigma | 7.1 |

| Meta-iodo analogue of SA4503 | Sigma | 31.0 |

| Para-iodo analogue of SA4503 | Sigma | 77.3 |

| Data sourced from a study on radioiodinated analogues of SA4503 for sigma receptor imaging. nih.gov |

Without direct experimental data for this compound, its selectivity profile for σ₁ versus σ₂ receptors remains undetermined.

Assessment of Other Neurotransmitter Systems

The σ₁ receptor is known to act as a regulatory subunit that can modulate the function of various neurotransmitter systems, including the glutamatergic, dopaminergic, serotonergic, noradrenergic, and cholinergic systems. nih.gov Consequently, ligands that bind to the σ₁ receptor have the potential to indirectly influence these pathways. However, direct binding studies of this compound at receptors within these neurotransmitter systems (e.g., dopamine (B1211576) or serotonin (B10506) receptors) have not been reported in the available scientific literature. Therefore, its direct off-target binding profile is currently unknown.

Structure-Activity Relationship (SAR) Studies for Piperazine Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For piperazine derivatives targeting sigma receptors, several structural features have been identified as important for affinity and selectivity.

Impact of Halogen Substituents on Receptor Interactions

The presence and position of halogen substituents can significantly impact the binding affinity of piperazine-based ligands. As mentioned, studies on iodinated analogues of other piperazine scaffolds have shown that an iodine atom can enhance binding affinity, and its position is a critical determinant of this effect. nih.gov In one study, an ortho-iodinated compound displayed the highest affinity for sigma receptors. nih.gov The electron-withdrawing properties of halogens can alter the electronic distribution of the molecule, potentially leading to more favorable interactions with the receptor binding site. nih.gov

Modifications of the Piperazine Ring and Alkyl Linker

The piperazine ring itself is a key structural element for sigma receptor binding. Research comparing piperazine and piperidine (B6355638) derivatives has revealed that this choice of the heterocyclic core can have a profound impact on σ₁ receptor affinity. nih.gov In one study, the replacement of a piperazine ring with a piperidine moiety led to a significant increase in affinity for the σ₁ receptor. nih.gov

Molecular Mechanism of Action Investigations

The utility of this compound as a synthetic precursor allows for the introduction of a methylpiperazine group connected by a three-carbon iodinated linker. This structure is particularly relevant in the development of ligands for neurological targets, where the piperazine ring often serves as a key pharmacophore. The iodine atom can be a site for radiolabeling, crucial for in vivo imaging studies.

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of compounds structurally related to this compound provides insights into its potential biological targets. A notable area of investigation is the development of ligands for the dopamine transporter (DAT). The methylpiperazine moiety is a common feature in many dopamine receptor ligands and transporter inhibitors.

In a study focused on developing potential DAT imaging ligands, a series of 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}piperazines were synthesized. These compounds feature a substituted piperazine ring, with some incorporating an iodinated moiety, making them structurally analogous to potential derivatives of this compound. The in vitro potency of these compounds was assessed by their ability to inhibit the uptake of [³H]dopamine in rat striatal synaptosomes. The reference compound in these studies was GBR 12,909, a well-known potent and selective dopamine uptake inhibitor.

The results indicated that the synthesized iodinated piperazine derivatives exhibited inhibitory activity at the dopamine transporter. For instance, the compound designated as CYD1E showed a Ki value of 137 nM, and CYD3E had a Ki of 101 nM. nih.gov While these values are approximately tenfold lower in potency compared to GBR 12,909, they demonstrate a significant interaction with the dopamine transporter. nih.gov This suggests that the core structure, which could be derived from precursors like this compound, is conducive to binding at this specific neurochemical transporter.

Table 1: In Vitro Inhibition of [³H]Dopamine Uptake by Iodinated Piperazine Derivatives

| Compound | Ki (nM) |

|---|---|

| CYD1E | 137 |

| CYD3E | 101 |

| GBR 12,909 (Reference) | 10-fold higher potency |

Data sourced from a study on potential dopamine transporter SPECT ligands. nih.gov

Cellular Uptake and Distribution Mechanisms

The cellular uptake and distribution of molecules derived from this compound are critical for their intended pharmacological effects, particularly for agents targeting the central nervous system. The presence of the methylpiperazine group can influence the physicochemical properties of a molecule, such as its lipophilicity and basicity, which in turn affect its ability to cross the blood-brain barrier and cell membranes.

The in vivo distribution of the previously mentioned iodinated piperazine derivatives was studied in rats using their ¹²³I-labeled counterparts. nih.gov These studies are essential for understanding how such compounds behave in a whole-organism system, including their uptake into the target organ, in this case, the brain.

The investigation revealed that the E-isomers of these compounds, specifically CYD1E and CYD3E, demonstrated preferential uptake in the striatum compared to the cerebellum and occipital cortex. nih.gov The striatum is a brain region with a high density of dopamine transporters, making it a key area of interest for DAT imaging agents. The striatum-to-cerebellum uptake ratio is a critical parameter for evaluating the specific binding of a radioligand to its target, as the cerebellum is often used as a reference region with negligible DAT density. For the most promising compound, CYD3E, a maximal striatum-to-cerebellum ratio of 2.7 was observed at 4 hours post-injection. nih.gov While this ratio was considered too low for human single-photon emission computed tomography (SPECT) studies, it unequivocally demonstrates the ability of these iodinated piperazine derivatives to cross the blood-brain barrier and localize in a brain region rich in their target. nih.gov

Table 2: In Vivo Distribution of ¹²³I-labeled Piperazine Derivatives in Rats

| Compound | Key Finding | Maximum Striatum-to-Cerebellum Ratio | Time Point of Maximum Ratio |

|---|---|---|---|

| CYD1E | Preferential striatal uptake | Not specified | Not specified |

| CYD3E | Preferential striatal uptake | 2.7 | 4 hours post-injection |

Data from in vivo studies in rats. nih.gov

Development As Molecular Probes and Imaging Agents

Design Principles for Radiotracers

The design of a successful radiotracer from a lead compound like 1-(3-Iodopropyl)-4-methylpiperazine involves careful consideration of how to incorporate a radioisotope without compromising the molecule's affinity and specificity for its biological target.

The "iodo" part of this compound makes it a prime candidate for labeling with radioactive isotopes of iodine. The choice of isotope is dictated by the desired imaging modality.

Iodine-123 (¹²³I) is a gamma-emitting isotope with a half-life of 13.2 hours and a principal gamma photon energy of 159 keV, which is ideal for SPECT imaging. nih.govnih.gov Its relatively short half-life minimizes the radiation dose to the patient while being long enough to allow for synthesis, quality control, and imaging. nih.gov The synthesis of a ¹²³I-labeled version of this compound would likely involve a nucleophilic substitution reaction where a suitable leaving group on a precursor molecule is replaced with [¹²³I]iodide.

Iodine-124 (¹²⁴I) is a positron-emitting isotope with a longer half-life of 4.2 days, making it suitable for PET imaging. nih.gov PET generally offers higher sensitivity and spatial resolution than SPECT. The longer half-life of ¹²⁴I allows for the study of slower biological processes and can be advantageous for logistical reasons, such as shipping the radiotracer to imaging sites. nih.gov However, the complex decay scheme of ¹²⁴I can present challenges for quantitative imaging. nih.gov

The synthesis of a radiolabeled version of this compound would be a critical step. For instance, a common method for radioiodination is to start with a precursor molecule, such as one containing a tosyl or mesyl leaving group on the propyl chain, and then perform a nucleophilic substitution with the desired radioiodide ([¹²³I]⁻ or [¹²⁴I]⁻).

For a radiotracer to be effective, it must be stable in vivo and bind specifically to its intended target.

Stability: The radiolabeled compound must not readily lose its radioisotope. Deiodination in vivo can lead to the accumulation of free radioiodide in the thyroid and stomach, resulting in poor image quality and unnecessary radiation exposure to these organs. The stability of the carbon-iodine bond in the propyl chain of this compound would need to be assessed. Metabolic studies in preclinical models are crucial to identify and quantify any radiometabolites. For example, studies on other radiolabeled compounds have shown that metabolism can lead to polar radiometabolites that are excreted in the urine and may or may not cross the blood-brain barrier.

Specificity: The tracer's affinity for its target must be high, and its binding to other sites (non-specific binding) should be low to ensure a high signal-to-noise ratio in the resulting images. The methylpiperazine group is known to interact with various receptors, including serotonin (B10506) and sigma receptors. Therefore, the binding profile of this compound would need to be thoroughly characterized to determine its primary target and its suitability for imaging that target. Competitive binding assays using tissue homogenates are typically employed to determine the binding affinity (Ki) and selectivity of the compound for a panel of receptors and transporters.

Preclinical Evaluation of Imaging Potentials

Before a potential radiotracer can be considered for human use, it must undergo rigorous preclinical evaluation in laboratory and animal models to assess its imaging characteristics.

In vitro autoradiography is a technique used to visualize the distribution of a radiolabeled compound in thin slices of tissue. For a potential CNS imaging agent like [¹²⁵I]-1-(3-Iodopropyl)-4-methylpiperazine (using the longer-lived Iodine-125 for ease of research), brain sections from animal models (e.g., rats or mice) would be incubated with the radiotracer. The resulting images would reveal the specific brain regions where the tracer binds. To confirm target specificity, blocking studies are performed where a parallel set of tissue slices is co-incubated with the radiotracer and a high concentration of a non-radiolabeled drug that is known to bind to the target of interest. A significant reduction in the radioactive signal in the presence of the blocking agent would indicate specific binding. For instance, in the evaluation of a different iodinated piperazine (B1678402), ex vivo autoradiography of rat brain sections showed a diffuse uptake pattern, which was attributed to a combination of specific and non-specific binding.

In vivo imaging studies in small animals, such as mice and rats, are essential to understand how the radiotracer behaves in a living organism. These studies are typically performed using micro-SPECT or micro-PET scanners, which are designed for small animal imaging.

Biodistribution studies involve injecting the radiolabeled compound into a group of animals and then, at various time points, euthanizing them and measuring the amount of radioactivity in different organs and tissues. This provides quantitative data on the uptake, retention, and clearance of the tracer from the body. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

For a potential brain imaging agent, high uptake in the brain is desirable, with a favorable ratio of brain-to-blood and brain-to-other organs. For example, in a study of an iodinated piperazine derivative, biodistribution in rats showed that the compound could cross the blood-brain barrier and localize in the brain.

Below is a hypothetical biodistribution table for [¹²³I]-1-(3-Iodopropyl)-4-methylpiperazine in rats, based on typical data for similar brain-penetrant radiotracers.

Hypothetical Biodistribution of [¹²³I]-1-(3-Iodopropyl)-4-methylpiperazine in Rats (%ID/g)

| Organ | 2 min | 30 min | 60 min | 120 min |

|---|---|---|---|---|

| Blood | 0.85 | 0.40 | 0.25 | 0.15 |

| Brain | 1.20 | 1.50 | 1.30 | 1.00 |

| Heart | 2.50 | 1.80 | 1.20 | 0.80 |

| Lungs | 3.00 | 2.00 | 1.50 | 1.00 |

| Liver | 15.0 | 12.0 | 9.00 | 6.00 |

| Kidneys | 8.00 | 10.0 | 7.00 | 4.00 |

| Muscle | 0.50 | 0.45 | 0.35 | 0.25 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Iodine-123 |

| Iodine-124 |

| Iodine-125 |

| [¹²³I]-1-(3-Iodopropyl)-4-methylpiperazine |

| [¹²⁴I]-1-(3-Iodopropyl)-4-methylpiperazine |

In Vivo Small Animal Imaging Modalities (e.g., SPECT, PET)

Tracer Kinetics and Metabolism

While specific tracer kinetic and metabolism studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from structurally similar radioiodinated piperazine derivatives developed for molecular imaging. One such analog, ¹²⁵I-N-1-(3'-iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine, abbreviated as [¹²⁵I]E-1, has been studied for its potential as a sigma-1 (σ₁) receptor imaging agent. nih.gov

The metabolic profile of these tracers is a critical factor in their development, as metabolites can sometimes interfere with imaging by binding to the target or other tissues. In vivo studies in mice with [¹²⁵I]E-1 have demonstrated good metabolic stability. johnshopkins.edu Analysis of brain and peripheral organ extracts indicated that a significant portion of the radioactivity corresponded to the intact parent compound. However, potential metabolites were also identified. Aryl methoxy (B1213986) groups, such as those present in [¹²⁵I]E-1, are known to be susceptible to O-demethylation by cytochrome P450 enzymes, primarily in the liver and to a lesser extent in the brain. nih.gov A radiometabolite with intermediate lipophilicity was observed and hypothesized to be a simple phenol (B47542) resulting from this demethylation process. Another possibility considered was a des-methyl congener of [¹²⁵I]E-1. Indeed, a monomethyl analog, which would likely be a metabolite, showed a similar retention time in high-performance liquid chromatography (HPLC) analysis. nih.gov

The in vivo distribution of radioactivity from iodinated piperazine derivatives has been characterized in preclinical models. For instance, a series of 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}piperazines with a 4-substituent incorporating a 1-hydroxy-3-iodo-2-propenyl moiety were evaluated as potential dopamine (B1211576) transporter imaging agents. In rats injected with the ¹²³I-labeled compounds, a preferential uptake in the striatum compared to the cerebellum and occipital cortex was observed for some of the analogs. nih.gov

Below is an interactive data table summarizing the in vitro binding affinities of a related iodinated piperazine derivative, E-1, for sigma receptors.

| Compound | Target Receptor | Apparent Affinity (Ki) (nM) | Selectivity (σ₁ vs σ₂) |

| E-1 | Sigma-1 (σ₁) | 15 | 84-fold |

| E-1 | Sigma-2 (σ₂) | - | - |

| Data derived from in vitro studies on the sigma receptor ligand E-1, a structurally related piperazine derivative. johnshopkins.edu |

Applications in Preclinical Disease Models

The development of radioiodinated piperazine derivatives as molecular probes is primarily driven by their potential application in studying various disease states in preclinical models. The specific application is determined by the biological target to which the piperazine ligand binds with high affinity and selectivity.

Derivatives of piperazine have been synthesized and evaluated as potential imaging agents for sigma receptors. nih.gov Sigma receptors, particularly the σ₁ subtype, are implicated in a range of central nervous system (CNS) diseases, including affective disorders, psychosis, schizophrenia, substance abuse, Parkinson's disease, and Alzheimer's disease. nih.gov Postmortem studies of human brains have indicated a decrease in the density of σ₁ receptors in patients with schizophrenia and Alzheimer's disease. nih.gov Therefore, radiotracers that can visualize and quantify σ₁ receptor density in vivo hold significant promise for diagnosing these conditions and monitoring disease progression and response to therapy in preclinical animal models. The radioiodinated piperazine analog [¹²⁵I]E-1 has been shown to be a selective σ₁ receptor antagonist with properties suitable for in vivo studies. nih.govjohnshopkins.edu

In the field of oncology, sigma receptors have also emerged as potential targets for cancer imaging. Certain radioiodinated benzamides containing a piperidine (B6355638) moiety, which shares structural similarities with piperazine, have been investigated for imaging breast cancer by targeting sigma receptors. nih.gov This suggests a potential avenue for the application of appropriately designed radioiodinated piperazine compounds in preclinical cancer models.

The table below provides an overview of the potential preclinical applications of different classes of iodinated piperazine derivatives based on their biological targets.

| Class of Iodinated Piperazine Derivative | Biological Target | Potential Preclinical Application |

| N-1-allyl-N'-4-phenethylpiperazine analogs | Sigma-1 (σ₁) Receptors | Neurology (e.g., Alzheimer's, Parkinson's), Psychiatry (e.g., Schizophrenia), Oncology |

| 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}piperazines | Dopamine Transporter | Neurology (e.g., Parkinson's Disease) |

| Analogs of SA4503 | Sigma-1 (σ₁) Receptors | Brain Imaging |

| This table summarizes potential applications based on preclinical studies of various iodinated piperazine derivatives. nih.govjohnshopkins.edunih.govnih.gov |

Advanced Applications and Future Directions

Conjugation Chemistry for Advanced Probes

The presence of a terminal iodine atom in the propyl chain of 1-(3-Iodopropyl)-4-methylpiperazine makes it an excellent candidate for conjugation chemistry. The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution, allowing for the attachment of this piperazine (B1678402) derivative to a wide array of molecules.

Development of Multimodal Imaging Agents

Multimodal imaging probes are contrast agents that can be detected by two or more imaging techniques, such as magnetic resonance imaging (MRI), positron emission tomography (PET), computed tomography (CT), and fluorescence imaging. These agents offer a more comprehensive diagnostic picture by combining the strengths of different modalities. While direct studies employing this compound in multimodal probes are not extensively documented, its structure is highly conducive to such applications.

The iodopropyl group can serve as a reactive handle to link the piperazine moiety to a larger scaffold, which could be a nanoparticle or a complex organic molecule that already possesses imaging properties for one modality. For instance, it could be attached to a gadolinium-based MRI contrast agent or a fluorescent dye. The piperazine group, in turn, can be further functionalized, or the iodine atom itself can be a component of a CT contrast agent, as iodine is a known X-ray attenuator. The synthesis of such agents would likely involve a modular approach where different imaging components are assembled. researchgate.net

A potential synthetic strategy could involve the reaction of the iodopropyl group with a thiol- or amine-containing imaging agent, forming a stable thioether or amine linkage. The methylpiperazine end could then be used to attach a targeting ligand or another imaging component. The development of such "omniparticle" contrast agents is an active area of research, aiming to provide a potent signal across various imaging platforms without significant toxicity. rsc.org

Bioconjugation with Peptides or Biomolecules

The reactive nature of the iodopropyl group makes this compound a suitable reagent for the bioconjugation of peptides and other biomolecules. nih.gov This process involves the covalent attachment of the compound to a biological molecule to impart new properties, such as improved stability, targeting capabilities, or a payload for therapeutic or diagnostic purposes.

The alkylation of nucleophilic residues on peptides, such as the thiol group of cysteine or the amine groups of lysine, is a common strategy for bioconjugation. The iodopropyl moiety of this compound can readily react with these residues under mild conditions, forming a stable covalent bond. mdpi.com This could be utilized to:

Introduce a piperazine moiety into a peptide: The piperazine ring can alter the pharmacokinetic properties of the peptide, potentially increasing its solubility and stability in biological fluids.

Attach a targeting peptide to a larger molecule: The piperazine end of the molecule could be pre-functionalized with a drug or imaging agent, and the iodopropyl group used to attach a tumor-homing peptide, for example. nih.gov

Develop radiolabeled peptides: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiolabeled peptides for single-photon emission computed tomography (SPECT) imaging or radiotherapy. The synthesis of such radiopharmaceuticals often relies on bioconjugation chemistry. mdpi.com

Functionalization of Materials and Surfaces

The ability to covalently attach this compound to solid supports opens up possibilities for creating functional materials with tailored properties for various applications.

Immobilization onto Mesoporous Materials

Mesoporous silica (B1680970) nanoparticles (MSNs) are materials with a high surface area and ordered pore structure, making them ideal candidates for applications in catalysis, drug delivery, and adsorption. nih.govmdpi.com The surface of MSNs is rich in silanol (B1196071) groups (Si-OH), which can be chemically modified to introduce desired functionalities.

This compound can be immobilized onto the surface of MSNs through a post-synthesis grafting method. This typically involves a two-step process:

Silanization: The MSN surface is first treated with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce amino groups. semanticscholar.orgresearchgate.net

Alkylation: The amino-functionalized MSNs are then reacted with this compound. The amino groups on the MSN surface act as nucleophiles, displacing the iodine atom to form a stable carbon-nitrogen bond.

This process results in MSNs decorated with methylpiperazine groups. The successful functionalization can be confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR) and thermogravimetric analysis (TGA). iau.ir The resulting materials could be used as nanocarriers for drug delivery, where the piperazine groups could influence drug loading and release properties. nih.govresearchgate.net

| Material | Functionalization Method | Resulting Functionality | Potential Application |

| Mesoporous Silica Nanoparticles (MSNs) | Post-synthesis grafting via aminosilanization and subsequent alkylation | Surface-bound methylpiperazine groups | Drug delivery, catalysis |

| Activated Carbon | Impregnation | Piperazine moieties on the carbon surface | Gas adsorption |

Applications in Adsorption Technologies (e.g., Carbon Dioxide Capture)

The increasing concentration of carbon dioxide (CO₂) in the atmosphere is a major environmental concern. One promising strategy for mitigating CO₂ emissions is its capture from flue gases using solid adsorbents. Amine-functionalized materials have shown great potential for CO₂ capture due to the reversible reaction between the basic amine groups and the acidic CO₂ gas.

Materials functionalized with piperazine and its derivatives have been investigated as effective adsorbents for CO₂. researchgate.netresearchgate.netnih.gov The two amino groups in the piperazine ring can react with CO₂, leading to a high adsorption capacity. Activated carbon or mesoporous silica functionalized with this compound could serve as a novel adsorbent for CO₂ capture. The immobilization of the piperazine moiety onto a solid support would prevent its leaching and allow for easy regeneration of the adsorbent. aidic.it

The CO₂ adsorption capacity of such materials would depend on several factors, including the piperazine loading, the surface area of the support, and the operating conditions (temperature and pressure). nih.gov Research in this area would involve synthesizing and characterizing these functionalized materials and evaluating their performance in CO₂ adsorption-desorption cycles.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for predicting the properties and behavior of molecules, guiding experimental work, and providing insights into molecular interactions. rsc.org These methods can be applied to this compound to explore its potential applications further.

Molecular Docking: Molecular docking simulations can predict the binding affinity and orientation of this compound or its derivatives within the active site of a biological target, such as an enzyme or a receptor. researchgate.netnih.gov This can be used to:

Identify potential biological targets for the compound. nih.gov

Design new derivatives with improved binding affinity and selectivity. mdpi.com

Understand the structure-activity relationships of a series of related compounds. nih.gov

Density Functional Theory (DFT) Calculations: DFT calculations can be used to determine the electronic structure, molecular orbitals (HOMO and LUMO), and reactivity of this compound. tandfonline.com This information can help in:

Predicting its reaction pathways in synthesis and conjugation.

Understanding its spectroscopic properties.

Assessing its stability and degradation mechanisms.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interactions with its environment over time. rsc.orgnih.gov This can be useful for:

Studying the conformational changes of the molecule.

Investigating its interactions with solvents or biological membranes.

Simulating the adsorption of molecules onto surfaces functionalized with the compound.

By combining computational studies with experimental work, a deeper understanding of the properties and potential of this compound can be achieved, accelerating its development for various advanced applications. matilda.science

Ligand Docking and Molecular Dynamics Simulations

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This is crucial for designing radiopharmaceuticals that can selectively target specific biological structures. For this compound, docking studies could be employed to investigate its binding affinity to receptors that are overexpressed in certain pathologies, such as cancer or neurodegenerative diseases.

For instance, the piperazine moiety is a common feature in ligands targeting sigma receptors (σR) and serotonin (B10506) receptors (5-HTR), which are implicated in various central nervous system disorders and are also found in some tumor types. nih.govacs.orgnih.gov A hypothetical docking study of this compound into the active site of a receptor like the sigma-1 receptor (σ1R) could reveal key interactions. The protonated nitrogen of the piperazine ring could form a crucial salt bridge with acidic residues like Aspartate (Asp) or Glutamate (Glu) in the receptor's binding pocket, an interaction frequently observed for piperazine-based ligands. nih.govnih.gov The 3-iodopropyl chain could then extend into a hydrophobic pocket, with the iodine atom potentially forming halogen bonds or other non-covalent interactions that enhance binding affinity.

Table 1: Hypothetical Ligand Docking and Molecular Dynamics Simulation Parameters for this compound

| Parameter | Description | Example Value/Observation |

| Target Receptor | Protein target for docking | Sigma-1 Receptor (σ1R) |

| Docking Software | Program used for docking | AutoDock, Glide |

| Binding Energy (kcal/mol) | Predicted affinity of the ligand for the receptor | -8.5 |

| Key Interacting Residues | Amino acids in the receptor forming bonds with the ligand | Asp126, Glu172, Tyr103 |

| MD Simulation Time | Duration of the molecular dynamics simulation | 100 ns |

| RMSD of Complex | Measure of the stability of the ligand-receptor complex | < 2 Å |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For this compound, a QSAR study would involve synthesizing a series of analogues with modifications to different parts of the molecule (e.g., changing the length of the alkyl chain, substituting the iodine with other halogens, or altering the substituent on the piperazine nitrogen).

The biological activity of these analogues, such as their binding affinity to a target receptor, would be experimentally determined. Then, various molecular descriptors for each compound would be calculated, including electronic, steric, and hydrophobic parameters. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a QSAR model that predicts the biological activity based on these descriptors. researchgate.net

Such a model could reveal that specific properties, like a certain range of lipophilicity (logP) or a particular electronic distribution, are crucial for high affinity. This information would be instrumental in designing new, more potent piperazine-based radioligands.

Table 2: Example of Descriptors in a QSAR Model for Piperazine Derivatives

| Descriptor Type | Example Descriptor | Influence on Activity |

| Electronic | Dipole Moment | Can influence long-range interactions with the receptor. |

| Steric | Molecular Volume | Determines the fit of the ligand in the binding pocket. |

| Hydrophobic | LogP | Affects the ability of the compound to cross cell membranes. |

| Topological | Wiener Index | Relates to the branching and shape of the molecule. |

Future Research Directions in Piperazine-Containing Radiopharmaceuticals

The piperazine scaffold continues to be a promising platform for the development of new radiopharmaceuticals. nih.gov Future research will likely focus on several key areas.

One major direction is the development of theranostic agents, where a single piperazine-based compound can be labeled with different radioisotopes for both diagnosis (e.g., with Iodine-123 or Iodine-124 for SPECT or PET imaging) and therapy (e.g., with Iodine-131 for targeted radionuclide therapy). nih.gov The 3-iodopropyl group in this compound makes it an ideal candidate for such an approach.

Another avenue of research is the exploration of new biological targets for piperazine-containing radiopharmaceuticals. biospace.com While sigma and serotonin receptors are well-established targets, the versatility of the piperazine scaffold allows for its modification to target other receptors, enzymes, or transporters that are relevant in various diseases.

Furthermore, the integration of artificial intelligence and machine learning in the design and optimization of these radiopharmaceuticals is expected to accelerate the discovery process. biospace.com These computational tools can analyze vast datasets to identify novel piperazine derivatives with improved pharmacokinetic and pharmacodynamic properties.

Finally, research into more efficient and site-specific radiolabeling techniques for piperazine compounds will be crucial for their widespread clinical application. nih.gov This includes developing methods that are faster, more reliable, and produce higher radiochemical yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.